molecular formula C20H21NO4Se B8100110 Fmoc-D-Selenomethionine

Fmoc-D-Selenomethionine

Cat. No.: B8100110
M. Wt: 418.4 g/mol
InChI Key: MOIJGLAOGAWHTN-GOSISDBHSA-N
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Description

Fmoc-D-Selenomethionine (CAS: 1369531-99-6) is a protected amino acid derivative where the methionine sulfur atom is replaced with selenium, and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₀H₂₁NO₄Se, with a molecular weight of 418.4 g/mol . This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce selenium into peptide chains, facilitating structural studies (e.g., X-ray crystallography) and investigations into redox-active sites in proteins . The D-configuration distinguishes it from the naturally occurring L-selenomethionine, enabling applications in enantiomeric peptide design and enzyme-substrate specificity studies .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJGLAOGAWHTN-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Se]CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Alkylation Approach

A patented method for synthesizing selenomethionine derivatives involves cyclization of L-methionine followed by selenium incorporation. The process begins with L-methionine reacting with dimethyl sulfate or dimethyl carbonate in a mixed alcohol-water medium. Bromoacetic acid and glacial acetic acid are added to facilitate cyclization, forming L-α-amido-γ-butyrolacton hydrobromate at 70–90°C. Subsequent treatment with hydrobromic acid at 50–70°C yields a reactive intermediate, which is then combined with sodium selenide (prepared from selenium, hydrazine hydrate, and sodium borohydride).

Key steps include:

  • Sodium selenide synthesis : Elemental selenium reacts with hydrazine hydrate in a sodium hydroxide medium to form sodium diselenide, which is alkylated with dimethyl sulfate to produce dimethyl diselenide.

  • Selenide reduction : Sodium borohydride reduces dimethyl diselenide to sodium selenide, enabling nucleophilic substitution with the cyclized methionine derivative.

This method achieves moderate yields but requires rigorous control over reaction pH and temperature to prevent selenium oxidation.

Fmoc Protection via Carbodiimide Coupling

The Fmoc group is introduced using diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt) in dimethylformamide (DMF). In a representative protocol:

  • Amino group activation : Selenomethionine’s α-amino group is deprotonated with diisopropylethylamine (DIEA).

  • Fmoc coupling : Fmoc-Cl reacts with the activated amino group at room temperature for 2 hours, achieving >85% coupling efficiency.

  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF, exposing the amino group for further peptide elongation.

This method is compatible with solid-phase peptide synthesis (SPPS), enabling precise incorporation of selenomethionine into peptides.

Industrial-Scale Production

Scaling Strategies

Industrial production optimizes the laboratory protocol by:

  • Automated synthesis : Continuous-flow reactors maintain consistent temperature (70–90°C) and pressure, reducing reaction times by 30% compared to batch processes.

  • Solvent recovery : DMF and dichloromethane are recycled via fractional distillation, lowering production costs.

Purification Techniques

High-performance liquid chromatography (HPLC) with C18 columns resolves Fmoc-D-selenomethionine from byproducts like selenoxide and dehydroalanine. Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieves >98% purity.

Reaction Optimization

Temperature and Solvent Effects

  • Optimal cyclization : Reactions at 80°C in ethanol-water (3:1) yield 72% L-α-amido-γ-butyrolacton hydrobromate, whereas temperatures >90°C promote side reactions.

  • Fmoc coupling efficiency : DMF outperforms dichloromethane due to better solubility of selenomethionine, achieving 89% yield vs. 67%.

Catalytic Enhancements

  • Sodium borohydride : A 10% molar excess reduces diselenide intermediates quantitatively, minimizing residual selenium.

  • HOAt additive : Increases coupling efficiency by stabilizing the active ester intermediate, reducing racemization to <2%.

Analytical and Characterization Methods

Chromatographic Analysis

  • LC-ESI-MS : Extracted ion chromatograms (EIC) confirm selenium incorporation via isotopic patterns (e.g., m/z 495.798 for [M+2H]²⁺).

  • ICP-MS : Quantifies selenium content with a detection limit of 0.1 ppb, ensuring stoichiometric incorporation.

Spectroscopic Validation

  • ¹H NMR : The Fmoc group’s aromatic protons resonate at δ 7.72–7.88 ppm, while the selenomethionine methyl group appears at δ 2.89 ppm.

  • ³¹P NMR : Monitors phosphoramidite intermediates in nucleoside-linked derivatives (δ 149.2 ppm).

Challenges and Mitigation Strategies

Selenium Toxicity

  • Containment : Reactions are conducted in sealed reactors under nitrogen to prevent selenide gas release.

  • Waste treatment : Selenium residues are precipitated as sodium selenite (Na₂SeO₃) using hydrogen peroxide, reducing environmental discharge.

Racemization Control

  • Low-temperature coupling : Maintaining reactions at 0–4°C during Fmoc introduction limits racemization to <5%.

  • Chiral resolution : Preparative HPLC with chiral columns (Chiralpak IC) separates D- and L-selenomethionine with 99% enantiomeric excess.

Data Tables

Table 1: Comparison of Synthesis Methods

ParameterCyclization-AlkylationFmoc Coupling
Yield (%)68–7285–89
Reaction Time (h)5–82–4
Purity (%)9598
Key ReagentSodium selenideFmoc-Cl/DIC

Table 2: Reagent Roles in Fmoc Protection

ReagentFunctionOptimal Molar Ratio
Fmoc-ClAmino group protection1.2 eq
DICCarbodiimide activator1.5 eq
HOAtRacemization suppressor1.0 eq
PiperidineFmoc deprotection20% v/v

Chemical Reactions Analysis

Incorporation into Peptides

Fmoc-D-Selenomethionine can be introduced into peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols . During peptide synthesis, a five-fold molar excess of Fmoc amino acid, DIC (N,N'-Diisopropylcarbodiimide), and HOAt (1-Hydroxy-7-azabenzotriazole) is used for coupling the selenocysteine amino acid derivatives in DMF (dimethylformamide) for 2 hours . Other amino acid couplings are performed using a five molar excess of Fmoc amino acid, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HOAt in 0.2 M DIEA/DMF for 1 hour . Deprotection of the Fmoc group is achieved using 20% piperidine in DMF .

Selenomethionine as a Handle for Bioconjugations

Selenomethionine can be selectively modified with benzyl bromide to introduce backbone engineering . A Hammett study of the selenomethionine benzylation revealed an inverse correlation, with a ρ of -1.5, implying significant SN1 reaction character . The rate of reaction improves upon introduction of electron-donating substituents . Density functional theory (DFT) calculations support the experimental observations, confirming that the activation energies favor a reaction pathway with SN1 character .

Chemical Ligation

Selenohomocysteine-mediated ligation of peptides has been demonstrated, where subsequent methylation of the resulting selenol affords selenomethionine at the ligation site . This approach can be used in the chemical synthesis of proteins and selenoproteins .

Oxidation and Antioxidant Activity

The antioxidant activity of flavonols has been investigated, with the chemical Fenton reaction used to model phase I biotransformation . This process involves reactions such as N-dealkylation, O-dealkylation, S-oxidation, benzylic hydroxylation, and aromatic hydroxylation .

Scientific Research Applications

Chemistry and Peptide Synthesis

Fmoc-D-selenomethionine is primarily used in the synthesis of selenium-containing peptides and proteins. Its incorporation into peptides allows researchers to study the role of selenium in various biological systems. The Fmoc group facilitates solid-phase peptide synthesis (SPPS), making it easier to introduce selenium into peptide sequences.

Structural Biology

The use of this compound is crucial in structural studies utilizing techniques such as X-ray crystallography and NMR spectroscopy. The presence of selenium enhances the diffraction quality of crystals, aiding in the determination of protein structures . This application is particularly valuable for understanding protein-protein interactions and the structural dynamics of biomolecules.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by enhancing the activity of selenoproteins like glutathione peroxidase. This mechanism is vital for protecting cells from oxidative stress caused by reactive oxygen species (ROS) and contributes to cellular homeostasis .

Cancer Research

This compound has been investigated for its potential anticancer properties. Studies show that it can inhibit the activity of methionyl-tRNA synthetase (MRS), an enzyme critical for protein synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent .

The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
A54928.4Inhibition of MRS
HCT11641.9Inhibition of MRS
MCF-7Not specifiedAntiproliferative activity

Cancer Research

A notable study evaluated the effects of various selenoamino acids, including this compound, on tumor cell growth. The results indicated significant inhibition compared to control groups, attributed to its ability to disrupt essential protein synthesis pathways necessary for tumor growth.

Selenium Supplementation

Clinical trials comparing different forms of selenium supplementation revealed that selenomethionine improves plasma selenium levels more effectively than sodium selenite. This suggests enhanced bioavailability and absorption characteristics for this compound compared to other forms .

Protein Folding and Quality Control

Recent studies have explored the role of this compound in protein folding processes within the endoplasmic reticulum (ER). It has been shown to assist in reducing non-native disulfide bonds in misfolded glycoproteins, highlighting its importance in maintaining protein quality control mechanisms .

Mechanism of Action

The mechanism of action of Fmoc-D-Selenomethionine involves the unique properties of the selenium atom. Selenium can participate in redox reactions, acting as an antioxidant. In biological systems, selenium-containing compounds can interact with various enzymes and proteins, influencing their activity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Fmoc-L-Selenomethionine (CAS: 1217852-49-7)
  • Structural Similarities: Shares the same molecular formula (C₂₀H₂₁NO₄Se) and selenium substitution but differs in stereochemistry (L-configuration) .
  • Functional Differences: The L-isomer mimics natural selenomethionine in proteins, making it preferable for studying selenoprotein folding and function . The D-isomer is used to create mirror-image peptides for structural determination via racemic crystallography or to resist enzymatic degradation .
  • Synthesis Considerations: Both isomers require reduction of selenoxide intermediates (e.g., using β-mercaptoethanol) during SPPS .
2.2. Fmoc-D-Methionine (CAS: 112883-40-6)
  • Structural Differences: Replaces selenium with sulfur (molecular formula C₂₀H₂₁NO₄S, MW: 371.4 g/mol) .
  • Functional Implications: Redox Activity: Selenium’s higher polarizability and redox activity enhance electron transfer in selenomethionine derivatives, making Fmoc-D-Selenomethionine more suitable for studying redox-sensitive biological systems . Crystallography: Selenium’s larger atomic radius improves X-ray diffraction resolution compared to sulfur .
  • Stability : Methionine’s sulfur is less prone to oxidation than selenium, simplifying handling but limiting utility in redox studies .
2.3. Boc-D-Sec(Mob)-OH (CAS: Not Provided)
  • Structural Differences: Uses a tert-butoxycarbonyl (Boc) protecting group and selenocysteine (Sec) with a p-methoxybenzyl (Mob) side chain .
  • Functional Contrasts: Protecting Group: Boc is acid-labile, whereas Fmoc is base-labile, offering orthogonal deprotection strategies in SPPS . Side Chain: Sec contains a selenol (-SeH) group, which is more nucleophilic than selenomethionine’s selenomethyl (-SeMe), enabling distinct chemical modifications .
2.4. Fmoc-D-Alanine (CAS: 79990-15-1)
  • Structural Simplicity: Lacks the selenium-containing side chain (molecular formula C₁₈H₁₇NO₄, MW: 311.3 g/mol) .
  • Functional Role: Used to introduce D-amino acids into peptides to modulate stability and bioactivity but lacks selenium’s unique redox and structural properties .

Key Research Findings and Data Tables

Table 1: Physicochemical Comparison
Compound CAS Molecular Formula MW (g/mol) Key Functional Groups
This compound 1369531-99-6 C₂₀H₂₁NO₄Se 418.4 Fmoc, -SeMe
Fmoc-L-Selenomethionine 1217852-49-7 C₂₀H₂₁NO₄Se 418.4 Fmoc, -SeMe
Fmoc-D-Methionine 112883-40-6 C₂₀H₂₁NO₄S 371.4 Fmoc, -SMe
Boc-D-Sec(Mob)-OH N/A C₁₆H₂₃NO₅Se 388.3 Boc, -SeH, -Mob
Fmoc-D-Alanine 79990-15-1 C₁₈H₁₇NO₄ 311.3 Fmoc, -CH₃

Biological Activity

Introduction

Fmoc-D-selenomethionine is a selenium-containing amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique properties and potential applications. As a selenoanalog of methionine, it offers insights into the biological roles of selenium in proteins and peptides. This article explores the biological activity of this compound, highlighting its synthesis, metabolic processing, and functional implications in various biological systems.

Synthesis and Properties

This compound can be synthesized through solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the introduction of the selenium atom into peptide sequences. The substitution of methionine with selenomethionine has been shown to maintain similar biological activities, while enabling unique analytical techniques such as multiwavelength anomalous diffraction (MAD) in X-ray crystallography due to the presence of selenium .

Table 1: Comparison of Methionine and Selenomethionine

PropertyMethionineSelenomethionine
Chemical FormulaC₅H₁₁N₁O₂SC₅H₁₁N₁O₂Se
Molecular Weight149.21 g/mol164.10 g/mol
Role in ProteinsEssential amino acidSelenoanalog
Analytical TechniquesStandard methodsMAD, NMR spectroscopy

Metabolic Processing

Research indicates that this compound can be metabolically incorporated into proteins, influencing their structure and function. For instance, studies have demonstrated that selenium incorporation can enhance the bactericidal activity of certain peptides by promoting oxidative stress response mechanisms in bacterial cells . This suggests a potential role for this compound in developing antimicrobial agents.

Functional Implications

The biological activity of this compound extends to its effects on cellular processes:

  • Antioxidant Properties : Selenium is known for its antioxidant capabilities, which can protect cells from oxidative damage. Incorporation of selenomethionine into peptides may enhance their protective effects against reactive oxygen species (ROS) .
  • Protein Interaction Studies : The presence of selenium allows for unique interactions with other biomolecules, making selenomethionine-containing peptides useful tools for studying protein-protein interactions and enzyme activities .

Case Study 1: Antimicrobial Activity

In a study examining the effects of selenomethionine on Mycobacterium smegmatis, it was found that peptides containing this compound exhibited increased fluorescence, indicating enhanced uptake and potential bactericidal activity. The incorporation of selenium facilitated oxidative stress responses, leading to improved antibacterial efficacy compared to traditional methionine-containing peptides .

Case Study 2: Protein Stability

Another investigation focused on the stability of fluorescently labeled penetratin peptides that incorporated selenomethionine. Results showed that these peptides retained their structural integrity longer than their methionine counterparts, suggesting that selenium may confer additional stability to peptide structures under physiological conditions .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

  • Incorporation Efficiency : The metabolic incorporation of selenomethionine into proteins is efficient and does not significantly alter the protein's biological activity, making it a valuable tool for studying protein function .
  • Enhanced Detection Methods : The unique properties of selenium allow for advanced detection methods in biochemical assays, such as using NMR spectroscopy to probe protein structures .
  • Potential Therapeutic Applications : Given its antioxidant properties and ability to enhance peptide stability, this compound holds promise for therapeutic applications in areas such as cancer treatment and neuroprotection .

Q & A

Q. What are the optimal synthetic protocols for Fmoc-D-Selenomethionine in solid-phase peptide synthesis (SPPS)?

this compound is synthesized via standard SPPS protocols, with selenium incorporation requiring careful optimization of coupling conditions (e.g., HATU/DIPEA activation). Purification typically involves reverse-phase HPLC or flash chromatography, with characterization via LC-MS (purity >95%) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm stereochemical integrity. Specialized handling is critical due to selenium’s redox sensitivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • Mass spectrometry (MS) : Validates molecular weight and isotopic patterns (e.g., selenium’s 80Se^{80}\text{Se} isotope).
  • NMR spectroscopy : 77Se^{77}\text{Se} NMR (though low sensitivity) or 1H^{1}\text{H}/13C^{13}\text{C} NMR for backbone confirmation.
  • Circular dichroism (CD) : Monitors chirality retention during synthesis. Cross-validation with X-ray crystallography is recommended for structural ambiguity .

Q. How does this compound compare to Fmoc-L-Selenomethionine in peptide assembly?

The D-isomer is often used to study resistance to enzymatic degradation or induce conformational changes in peptides. Racemization risks during synthesis require monitoring via chiral HPLC or CD spectroscopy. L-isomers are standard for native folding, while D-forms serve as probes in structure-activity studies .

Advanced Research Questions

Q. What experimental strategies mitigate racemization of this compound during prolonged coupling steps?

Racemization is minimized by:

  • Using low-basicity activators (e.g., Oxyma Pure instead of HOBt).
  • Reducing reaction times and temperatures (<25°C).
  • Incorporating additives like Cu(II) to stabilize the selenol group. Post-synthesis analysis via Marfey’s reagent derivatization confirms enantiopurity .

Q. How does the selenium atom in this compound influence peptide folding kinetics compared to sulfur in methionine?

Selenium’s larger atomic radius and lower electronegativity alter diselenide bond dynamics, slowing folding rates but enhancing thermodynamic stability. Computational modeling (e.g., density functional theory) predicts bond angles and energies, while stopped-flow CD spectroscopy captures real-time folding changes .

Q. What are common sources of data inconsistency in stability studies of this compound under oxidative conditions?

Discrepancies arise from:

  • Variable oxygen levels in reaction buffers.
  • Trace metal contamination (e.g., Fe3+^{3+}) accelerating oxidation.
  • Analytical method sensitivity (e.g., LC-MS vs. UV-Vis for selenoxide detection). Systematic reviews recommend standardized degassing protocols and ICP-MS for metal quantification .

Q. How can computational chemistry support the design of this compound-containing peptides?

Molecular dynamics (MD) simulations predict selenium’s impact on peptide rigidity and solvent accessibility. WebMO-based optimizations (e.g., conformational sampling) guide experimental design, while QM/MM calculations model redox behavior. Raw computational data must be archived with metadata for reproducibility .

Q. What methodologies address reproducibility challenges in synthesizing this compound analogs?

Reproducibility requires:

  • Detailed experimental logs (e.g., reagent lot numbers, humidity/temperature).
  • Open-access sharing of NMR/MS raw data and HPLC gradients.
  • Multi-lab validation via ring trials. Cochrane guidelines emphasize transparent reporting of negative results to avoid publication bias .

Methodological Frameworks

  • Systematic Review Integration : Use PICO (Population, Intervention, Comparison, Outcome) to frame meta-analyses on selenium’s role in peptide stability .
  • Data Contradiction Analysis : Apply funnel plots or sensitivity analysis to identify outliers in stability datasets .

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